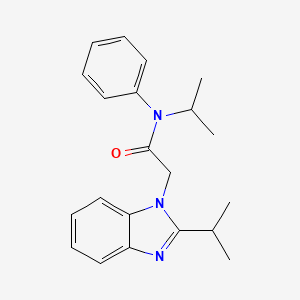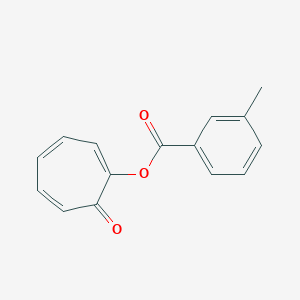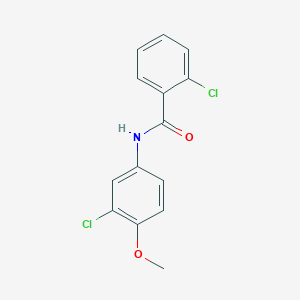
N-(4-chloro-2-fluorophenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-3-phenylacrylamide, commonly known as CFPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the acrylamide family and possesses a unique chemical structure that makes it an attractive candidate for drug development.
作用機序
The mechanism of action of CFPA is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. CFPA has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain. Additionally, CFPA has been shown to inhibit the activity of STAT3, a protein that is involved in cancer cell growth and survival. By inhibiting these enzymes and proteins, CFPA can potentially treat various diseases.
Biochemical and Physiological Effects
CFPA has been shown to have various biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and pain, induce apoptosis in cancer cells, and inhibit cancer cell growth. Additionally, CFPA has been shown to have antioxidant properties, which can potentially protect against oxidative stress.
実験室実験の利点と制限
CFPA has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities, making it easy to obtain for scientific research. Additionally, CFPA has been shown to have low toxicity, making it safe for use in lab experiments. However, CFPA also has limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, CFPA has a short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for CFPA research. One potential direction is to further investigate the compound's anti-cancer properties and its potential use in cancer treatment. Additionally, more research is needed to understand the compound's mechanism of action and its effects on various enzymes and proteins in the body. Another potential direction is to investigate the compound's potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, CFPA has shown promising results in scientific research and has the potential for further development as a therapeutic agent.
In conclusion, N-(4-chloro-2-fluorophenyl)-3-phenylacrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and pain. CFPA has shown promising results in scientific research and has the potential for further development as a therapeutic agent. Further research is needed to fully understand the compound's mechanism of action and its potential use in treating various diseases.
合成法
CFPA can be synthesized through a multistep process that involves the reaction of 4-chloro-2-fluoroaniline with benzaldehyde followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure CFPA. The synthesis of CFPA has been optimized to increase the yield and purity of the compound, making it readily available for scientific research.
科学的研究の応用
CFPA has been studied extensively in scientific research for its potential therapeutic applications. The compound has shown promising results in treating various diseases, including cancer, inflammation, and pain. CFPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, CFPA has anti-inflammatory properties that make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. CFPA has also been shown to have analgesic properties, making it a potential treatment for pain.
特性
IUPAC Name |
(E)-N-(4-chloro-2-fluorophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKFNYSVWBTOA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)
![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
![1-[(4-ethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5814239.png)


![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)

![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814318.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)